N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzyl group, a phenyl group, and a nitrobenzenesulfonamido moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl and phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield various amine derivatives, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to affect serotonin and dopamine turnover in the brain, suggesting its potential role in modulating neurotransmitter activity . Additionally, it may interact with calcium channels and serotonin receptors, contributing to its psychoactive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-2-phenylethylamine derivatives: These compounds share a similar benzyl and phenylethylamine structure and have been studied for their neurochemical effects.
NBOMe compounds: These are synthetic psychedelics that also interact with serotonin receptors and have similar psychoactive properties.
Uniqueness
N-Benzyl-2-(N-phenyl2-nitrobenesulfonamido)acetamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to modulate neurotransmitter activity and interact with various molecular targets sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C21H19N3O5S |
---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
N-benzyl-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C21H19N3O5S/c25-21(22-15-17-9-3-1-4-10-17)16-23(18-11-5-2-6-12-18)30(28,29)20-14-8-7-13-19(20)24(26)27/h1-14H,15-16H2,(H,22,25) |
InChI-Schlüssel |
XNXXQIRQGOQBNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.